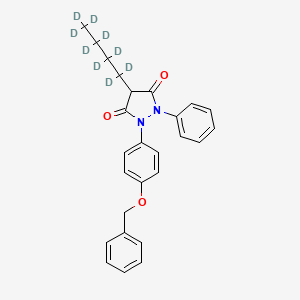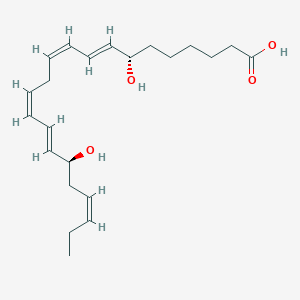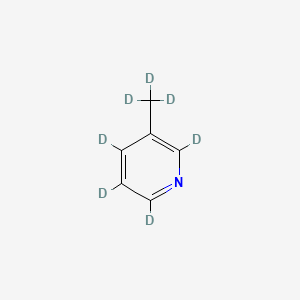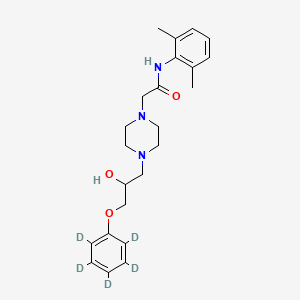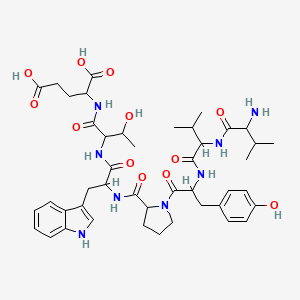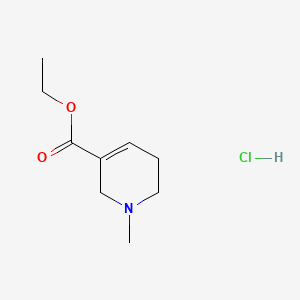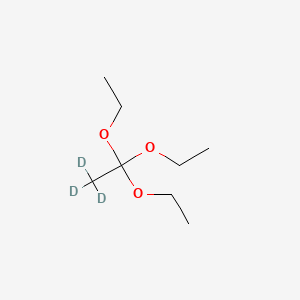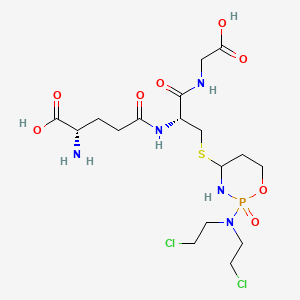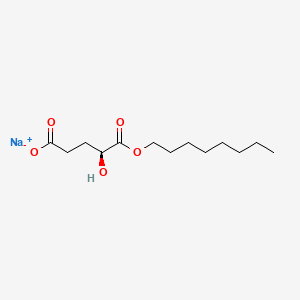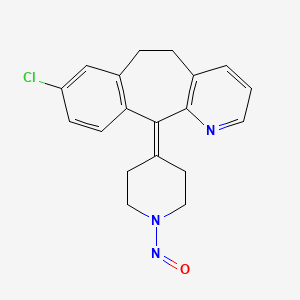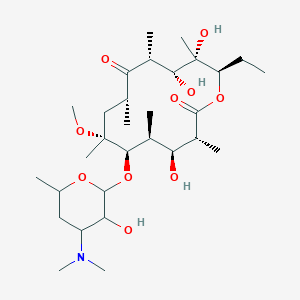
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Hydroxy Toremifene-d6 (~10% Z-isomer) is a deuterated form of Toremifene, a selective estrogen receptor modulator (SERM). This compound is used primarily in scientific research to study the effects of estrogen receptor modulation. The deuterium labeling helps in tracing the compound in biological systems and understanding its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy Toremifene-d6 involves the deuteration of Toremifene. The process typically starts with the preparation of Toremifene, which is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzhydryl chloride with 4-methoxyphenol, followed by demethylation and subsequent deuteration. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (E)-4-Hydroxy Toremifene-d6 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The production is carried out in cleanroom environments to ensure the quality and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Hydroxy Toremifene-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various derivatives of Toremifene, which are used to study different aspects of estrogen receptor modulation.
Scientific Research Applications
(E)-4-Hydroxy Toremifene-d6 is widely used in scientific research, including:
Chemistry: To study the chemical properties and reactivity of deuterated compounds.
Biology: To trace metabolic pathways and understand the biological effects of estrogen receptor modulation.
Medicine: To develop and test new drugs for the treatment of estrogen receptor-positive cancers.
Industry: To produce high-purity deuterated compounds for various applications.
Mechanism of Action
(E)-4-Hydroxy Toremifene-d6 exerts its effects by binding to estrogen receptors, thereby modulating their activity. This binding inhibits the proliferation of estrogen receptor-positive cancer cells. The deuterium labeling allows researchers to trace the compound’s interaction with molecular targets and pathways involved in estrogen receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Clomiphene: A SERM used to treat infertility in women.
Uniqueness
(E)-4-Hydroxy Toremifene-d6 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. This makes it a valuable tool in scientific research, particularly in understanding the detailed mechanisms of estrogen receptor modulation.
Properties
CAS No. |
1795153-59-1 |
|---|---|
Molecular Formula |
C26H28ClNO2 |
Molecular Weight |
428.002 |
IUPAC Name |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
InChI Key |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Synonyms |
(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


